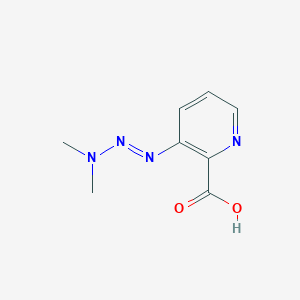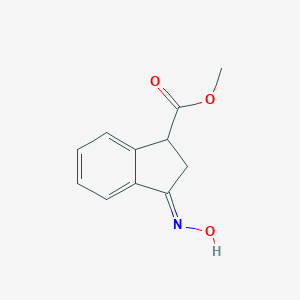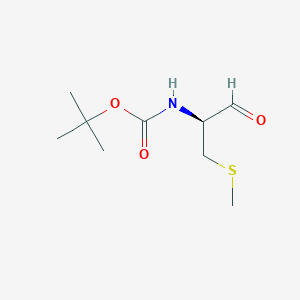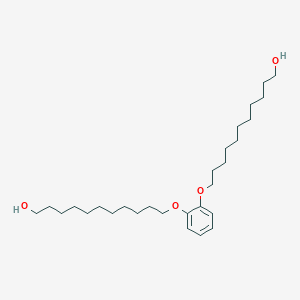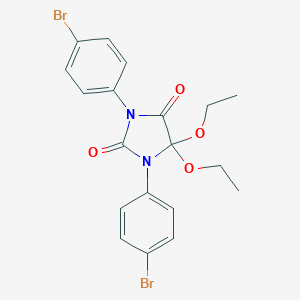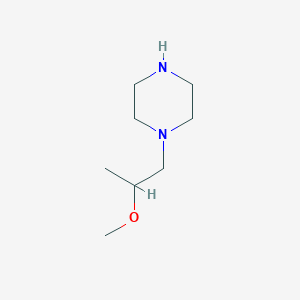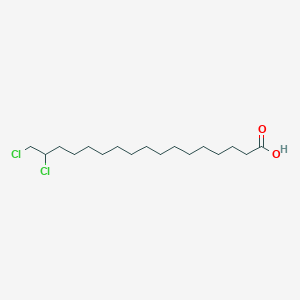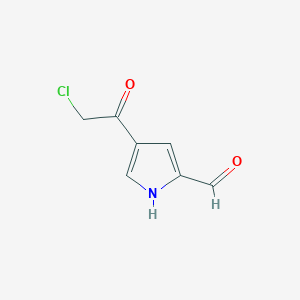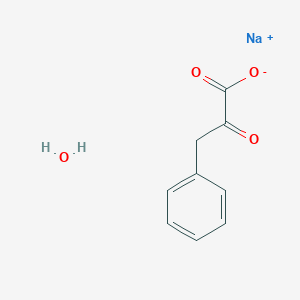
Sodium phenylpyruvate monohydrate
説明
Synthesis Analysis
The synthesis of sodium phenylpyruvate monohydrate involves the crystallization process in alkaline solution, specifically through the hydrolysis of 5-benzalhydantoin. Controlled crystallization methods, such as adjusting the velocity of acid dropping, agitation, and crystallization time, have been studied to optimize yield and purity. Hydrochloric acid has been identified as effective for increasing the yield and purity of sodium phenylpyruvate monohydrate, with a crystallization yield of approximately 91.7% and purity of about 98.5% (W. Ping, 2001).
Molecular Structure Analysis
The molecular structure of sodium phenylpyruvate monohydrate and related compounds has been explored using various techniques, including crystallography and NMR spectroscopy. Studies on similar sodium complexes reveal complex structural characteristics, including coordination to oxygen atoms and the formation of extended structures through hydrogen bonding (F. Rochon & G. Massarweh, 1999).
Chemical Reactions and Properties
Sodium phenylpyruvate monohydrate participates in various chemical reactions, reflecting its versatile chemical properties. It has been used in reactions involving monovalent ions, demonstrating the compound's reactivity and potential for forming heteropolymetallic systems. The reactivity with different ions showcases its versatility as a building block in coordination chemistry (G. Marinescu et al., 2000).
Physical Properties Analysis
The physical properties of sodium phenylpyruvate monohydrate, such as solubility, crystallization behavior, and thermal stability, are crucial for its handling and application in various chemical processes. High-resolution solid-state 13C NMR spectroscopy has been used to study the solid-state structures of phenylpyruvates, providing insights into their physical state and stability under different conditions (A. Kuwae et al., 1993).
Chemical Properties Analysis
The chemical properties of sodium phenylpyruvate monohydrate, including its reactivity and interaction with various chemical species, are integral to understanding its functionality in chemical syntheses and reactions. Studies on its crystallization and reactivity patterns have shed light on its chemical behavior and potential applications in synthesis and coordination chemistry (Z. Hua, 2001).
科学的研究の応用
Effects on Brain Amino Acids : Sodium phenylpyruvate can influence brain amino acid concentrations. It increases brain phenylalanine while decreasing aspartic acid, glutamic acid, and glutamine levels, with no effect on other amino acids (Carver, 1962).
Potential in ALS Treatment : A related compound, Sodium phenylbutyrate-taurursodiol, may slow the decline in function in individuals with Amyotrophic Lateral Sclerosis (ALS), although gastrointestinal side effects are a primary adverse event (Paganoni et al., 2020).
Urea Cycle Disorders Management : Sodium phenylbutyrate treatment for urea cycle disorders reduces branched-chain amino acid levels, suggesting that supplementation may aid in managing protein restriction in these patients (Scaglia, 2010).
Chemical Properties and Detection : Studies on Phenylpyruvic acid (PPA) and its sodium salt focus on their structural forms and detection methods. PPA predominantly exists in the enol form, with its sodium salt in the keto form. A colorimetric method for testing PPA traces in urine relies on the formation of a stable enol-Fe3+ complex in DMSO (Sciacovelli et al., 1976).
Crystallization and Purity : The crystallization process of Sodium phenylpyruvate in alkaline solution can achieve high yield and purity, with a study reporting 91.7% yield and 98.5% purity (Ping, 2001).
Biocatalysis in Pharmaceuticals : In the field of biocatalysis, a novel d-lactate dehydrogenase LrLDH from Lactobacillus rossiae has been used for efficient synthesis of d-phenyllactic acid, demonstrating potential for mass production in biodegradable materials and pharmaceuticals (Luo et al., 2019).
Safety And Hazards
Sodium phenylpyruvate monohydrate should be handled with personal protective equipment and face protection . Adequate ventilation should be ensured and contact with skin, eyes, or clothing should be avoided . Ingestion and inhalation should also be avoided . Dust formation should be avoided . The compound is stable under normal conditions .
特性
IUPAC Name |
sodium;2-oxo-3-phenylpropanoate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3.Na.H2O/c10-8(9(11)12)6-7-4-2-1-3-5-7;;/h1-5H,6H2,(H,11,12);;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWVLWHPVBHFLQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C(=O)[O-].O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium phenylpyruvate monohydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



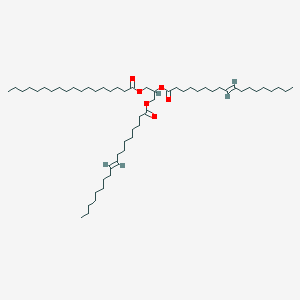
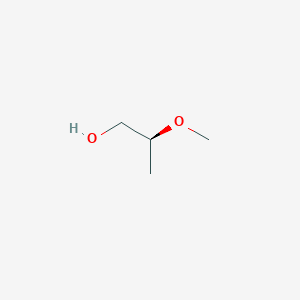
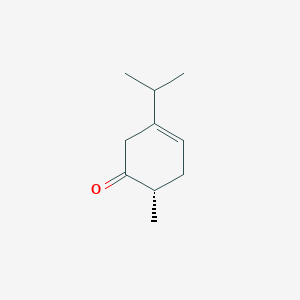
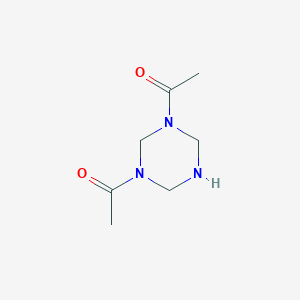
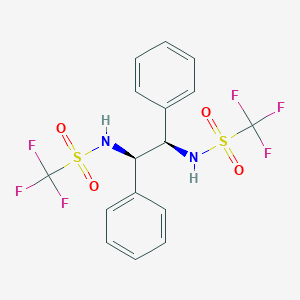
![Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde](/img/structure/B39329.png)
